Cas no 4397-53-9 (4-(benzyloxy)benzaldehyde)

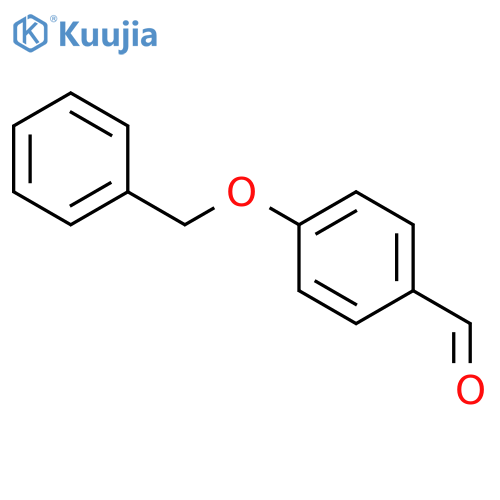

4-(benzyloxy)benzaldehyde structure

商品名:4-(benzyloxy)benzaldehyde

4-(benzyloxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Benzyloxybenzaldehyde

- 4-(Benzyloxy)benzaldehyde

- 4-(Benzyloxy)-benzaldehyde

- p-(Benzyloxy)benzaldehyde

- 4-Benzyloxybenzaldeh

- 4-phenylmethyloxybenzaldehyde

- 12P-070

- 4-(Phenylmethoxy)benzaldehyde

- p-Benzyloxy-benzaldehyde

- B1325

- BB 0243317

- Benzaldehyde, p-(benzyloxy)-

- FT-0617662

- NSC 131669

- 4benzyloxybenzaldehyde

- BP-12836

- 4-(Benzyloxy)benzaldehyde, 97%

- NSC28298

- AC-7256

- 4-(Benzyloxy)benzaldehyde, Vetec(TM) reagent grade, 97%

- A826467

- 4-(phenylmethoxybenzaldehyde

- NSC-28298

- AM20061216

- F1997-0010

- 4-benzyloxy benzaldehyde

- 2,4,5-trifluoropropiophenone

- Q63396607

- CS-W015009

- NSC-131669

- Benzaldehyde, 4-(phenylmethoxy)-

- 4-benzoxybenzaldehyde

- 4-formylphenoxy phenyl methane

- StratoSpheres(TM) PL-CHO (Benzaldehyde) resin, 50-100 mesh, extent of labeling: 3.0 mmol/g loading, 1 % cross-linked

- Benzyl 4-formylphenyl ether

- 4-Benzyloxy-benzaldehyde

- 4397-53-9

- FT-0617661

- AKOS000119543

- MFCD00003387

- 5570-82-1

- SCHEMBL158270

- NSC131669

- EN300-15512

- CBMicro_014912

- Cambridge id 5570821

- p-benzyloxybenzaldehyde

- SY005407

- EINECS 224-527-2

- NSC 28298

- T6NE7S92Z9

- AB00306450-03

- Z26334962

- 4-(phenylmethoxy)-benzaldehyde

- 151896-98-9

- 4-phenylmethoxybenzaldehyde

- BIM-0014979.P001

- J-513650

- NCGC00321313-01

- NS00031380

- CHEMBL58010

- DTXSID5063441

- FT-0662862

- DB-013294

- STK198754

- BBL023401

- 4-(Benzyloxy)benzaldehyde; 4-(Phenylmethoxy)benzaldehyde; NSC 131669; NSC 28298; p-(Benzyloxy)benzaldehyde;

- Benzaldehyde, p-(benzyloxy)-(8CI)

- FB18481

- 224-527-2

- 4-(Benzyloxy)benzaldehyde;4-(Phenylmethoxy)benzaldehyde;NSC 131669

- DTXCID7040287

- 4-(benzyloxy)benzaldehyde

-

- MDL: MFCD00003387

- インチ: 1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2

- InChIKey: ZVTWZSXLLMNMQC-UHFFFAOYSA-N

- ほほえんだ: C2=C(OCC1=CC=CC=C1)C=CC(=C2)C=O

- BRN: 1242385

計算された属性

- せいみつぶんしりょう: 212.08400

- どういたいしつりょう: 212.084

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3A^2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色または灰白色の粉末

- 密度みつど: 1.1035 (rough estimate)

- ゆうかいてん: 71-74 °C (lit.)

- ふってん: 219°C/13mmHg(lit.)

- フラッシュポイント: 197-199℃/20mm

- 屈折率: 1.6000 (estimate)

- すいようせい: 不溶性

- PSA: 26.30000

- LogP: 3.07810

- かんど: Air Sensitive

- ようかいせい: 自信がない

4-(benzyloxy)benzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S24/25

- 福カードFコード:9-23

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- 危険レベル:IRRITANT

- TSCA:Yes

4-(benzyloxy)benzaldehyde 税関データ

- 税関コード:29124900

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

4-(benzyloxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032722-25g |

4-Benzyloxybenzaldehyde |

4397-53-9 | 98% | 25g |

¥32.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032722-500g |

4-Benzyloxybenzaldehyde |

4397-53-9 | 98% | 500g |

¥474.00 | 2024-05-13 | |

| Life Chemicals | F1997-0010-10g |

4-Benzyloxybenzaldehyde |

4397-53-9 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15934-25g |

4-Benzyloxybenzaldehyde, 98% |

4397-53-9 | 98% | 25g |

¥544.00 | 2023-02-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15934-500g |

4-Benzyloxybenzaldehyde, 98% |

4397-53-9 | 98% | 500g |

¥13586.00 | 2023-02-15 | |

| Ambeed | A110657-500g |

4-(Benzyloxy)benzaldehyde |

4397-53-9 | 97% | 500g |

$124.0 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B108010-25g |

4-(benzyloxy)benzaldehyde |

4397-53-9 | 98% | 25g |

¥61.90 | 2023-09-04 | |

| Apollo Scientific | OR1259-500g |

4-(Benzyloxy)benzaldehyde |

4397-53-9 | 99% | 500g |

£165.00 | 2025-02-19 | |

| Ambeed | A110657-10g |

4-(Benzyloxy)benzaldehyde |

4397-53-9 | 97% | 10g |

$5.0 | 2024-07-19 | |

| Apollo Scientific | OR1259-100g |

4-(Benzyloxy)benzaldehyde |

4397-53-9 | 99% | 100g |

£55.00 | 2025-02-19 |

4-(benzyloxy)benzaldehyde サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:4397-53-9)4-(benzyloxy)benzaldehyde

注文番号:A826467

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 16:11

価格 ($):222.0

atkchemica

ゴールドメンバー

(CAS:4397-53-9)4-(benzyloxy)benzaldehyde

注文番号:CL19372

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:42

価格 ($):discuss personally

4-(benzyloxy)benzaldehyde 関連文献

-

V. Ramkumar,S. Anandhi,P. Kannan,R. Gopalakrishnan CrystEngComm 2013 15 2438

-

Siya T. Hulushe,Meloddy H. Manyeruke,Marcel Louzada,Sergei Rigin,Eric C. Hosten,Gareth M. Watkins RSC Adv. 2020 10 16861

-

V. Ramkumar,S. Anandhi,P. Kannan,R. Gopalakrishnan RSC Adv. 2015 5 586

-

Benedikt Melzer,Franz Bracher Org. Biomol. Chem. 2015 13 7664

-

Ya-Li Wang,Na Zhou,Yue Ma,Zi-Xuan Qin,Qing-Lun Wang,Li-Cun Li,Peng Cheng,Dai-Zheng Liao CrystEngComm 2012 14 235

4397-53-9 (4-(benzyloxy)benzaldehyde) 関連製品

- 14615-72-6(3,5-Dibenzyloxybenzaldehyde)

- 101093-56-5(4-(benzyloxy)-2-methylbenzaldehyde)

- 151896-98-9(4-BENZYLOXYBENZALDEHYDE POLYSTYRENE HL)

- 2683-70-7(4-(phenoxymethyl)benzaldehyde)

- 104508-27-2(3-(phenoxymethyl)benzaldehyde)

- 1486-51-7(4-Benzyloxybenzoic acid)

- 619-86-3(4-Ethoxybenzoic acid)

- 168551-49-3(2-(phenoxymethyl)benzaldehyde)

- 31719-75-2(3-(Phenoxymethyl)benzoic Acid)

- 1700-37-4(3-(benzyloxy)benzaldehyde)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:4397-53-9)4-苄氧基苯甲醛

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:4397-53-9)4-Benzyloxybenzaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ